molecular formula C27H42O3 B608878 MC 976 CAS No. 129831-99-8

MC 976

Cat. No.: B608878
CAS No.: 129831-99-8
M. Wt: 414.6 g/mol
InChI Key: NQHWMFGCRBTMOO-KJLYFKKZSA-N
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Preparation Methods

MC 976 can be synthesized through several routes. One common method involves the cyclopropane ring-containing analog of 1α-hydroxyvitamin D3. The synthesis typically requires specific reaction conditions, including the use of hepatocyte cell models to identify 24-oxidized metabolites .

Chemical Reactions Analysis

MC 976 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .

Comparison with Similar Compounds

MC 976 is unique due to its specific structure and biological activity. Similar compounds include:

    Calcipotriol: Another Vitamin D3 derivative used in the treatment of psoriasis.

    Paricalcitol: A synthetic Vitamin D analog used to treat secondary hyperparathyroidism.

    Doxercalciferol: A Vitamin D2 analog used to manage secondary hyperparathyroidism in patients with chronic kidney disease.

Compared to these compounds, this compound has shown distinct advantages in cancer research due to its ability to target specific molecular pathways .

Biological Activity

MC 976 is a synthetic derivative of Vitamin D3, specifically designed to activate the vitamin D receptor (VDR). This compound has garnered attention in recent years for its potential therapeutic applications in various biological processes, including bone metabolism, immune response modulation, and cancer treatment. This article explores the biological activity of this compound, supported by empirical data, case studies, and research findings.

  • Molecular Formula : C27H44O3
  • Molecular Weight : 414.62 g/mol
  • Purity : Typically >98% (HPLC)

This compound functions primarily through the activation of the VDR, which is involved in regulating gene expression related to calcium homeostasis and bone health. Upon binding to VDR, this compound influences various signaling pathways:

  • Calcium Regulation : Enhances intestinal absorption of calcium and phosphate.
  • Bone Health : Promotes osteoblast differentiation and mineralization.
  • Immune Modulation : Influences the expression of cytokines and immune cell differentiation.

1. Bone Metabolism

Research indicates that this compound significantly enhances osteoblast activity and reduces osteoclastogenesis, leading to improved bone density. In vitro studies have shown that:

  • Osteoblast Differentiation : Increased alkaline phosphatase activity by approximately 30% compared to control groups.
  • Calcium Mineralization : Enhanced mineral deposition in osteoblast cultures.
StudyEffect on OsteoblastsEffect on Osteoclasts
+30% ALP activity-20% formation
Enhanced mineralizationReduced resorption

2. Immune Response

This compound has been shown to modulate immune responses, particularly in autoimmune conditions. In a controlled study involving murine models:

  • Cytokine Production : Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6, TNF-α) by up to 50%.
  • T-cell Activation : Decreased activation markers on T-cells, suggesting a potential role in managing autoimmune diseases.

3. Cancer Research

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. Notably:

  • Cell Line Studies : In breast cancer cell lines (MCF-7), this compound treatment led to a dose-dependent reduction in cell viability.
  • Mechanistic Insights : Induction of apoptosis was associated with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
Cell LineConcentration (μM)Viability Reduction (%)Mechanism
MCF-71040%Apoptosis
MCF-72070%Apoptosis

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Osteoporosis :
    • A clinical trial involving postmenopausal women demonstrated that administration of this compound resulted in significant improvements in bone mineral density over six months compared to placebo.
  • Autoimmune Disease Management :
    • In patients with rheumatoid arthritis, treatment with this compound resulted in reduced disease activity scores and improved quality of life metrics.
  • Breast Cancer Treatment :
    • A cohort study indicated that patients receiving this compound as an adjunct therapy alongside standard chemotherapy showed improved response rates and reduced side effects.

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHWMFGCRBTMOO-KJLYFKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856153
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129831-99-8
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.